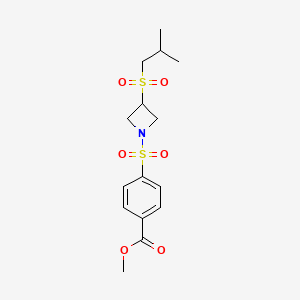
Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate: . This compound features a complex molecular structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. Common synthetic routes may include:
Sulfonylation: Introduction of the sulfonyl group using reagents such as isobutylsulfonyl chloride.
Esterification: Conversion of the carboxylic acid group to its methyl ester form using methanol in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.
化学反应分析
Types of Reactions: Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to their corresponding less oxidized forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles, depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions can vary widely, but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
科学研究应用
Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate biological pathways makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways would depend on the specific application and biological context.
相似化合物的比较
Methyl 4-(azetidin-1-yl)sulfonylbenzoate: Similar structure but lacks the isobutylsulfonyl group.
Methyl 4-(3-(propylsulfonyl)azetidin-1-yl)sulfonylbenzoate: Similar structure with a shorter alkyl chain on the sulfonyl group.
Uniqueness: Methyl 4-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)benzoate stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
methyl 4-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S2/c1-11(2)10-23(18,19)14-8-16(9-14)24(20,21)13-6-4-12(5-7-13)15(17)22-3/h4-7,11,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZGHDISVSAYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)
![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)
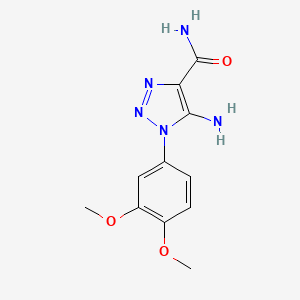
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2919372.png)
![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)
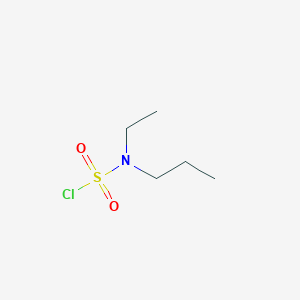
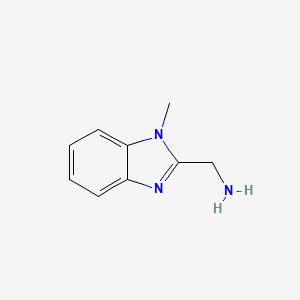
![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)
![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)
![1-{5-[(2-methoxyethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine](/img/structure/B2919383.png)
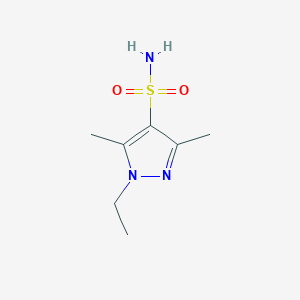
![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)
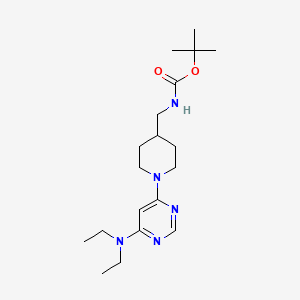
![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)
